3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-25-12-3-2-10-6-14(19-13(10)7-12)16(23)20-5-4-11(9-20)21-15(22)8-18-17(21)24/h2-3,6-7,11,19H,4-5,8-9H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOJPDJIYXOWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis and the Bartoli indole synthesis . The pyrrolidine moiety is often introduced via a cyclization reaction involving appropriate precursors . The final step involves the formation of the imidazolidine-2,4-dione ring, which can be achieved through a cyclization reaction using suitable reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions (e.g., halogens) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The pyrrolidine and imidazolidine rings contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be drawn based on structural motifs and known properties of related compounds:
Structural Similarities and Differences
Key Observations:
Core Heterocycle : The target compound’s hydantoin core differs from the pyrimidinedione cores in and . Hydantoins (e.g., phenytoin) are historically associated with sodium channel blockade, while pyrimidinediones (e.g., barbiturates) often target GABA receptors .
Substituent Influence : The 6-methoxyindole group in the target compound may confer selectivity toward indole-processing enzymes or receptors, whereas the benzodioxole and pyrazole groups in and could enhance metabolic stability or lipophilicity .
Pharmacological Gaps: No supplier data or bioactivity studies for the target compound are provided in the evidence. In contrast, compounds in and are associated with anticonvulsant and anti-inflammatory applications, though specific mechanistic data are lacking .
Limitations of Provided Evidence
The evidence (1998 supplier catalogs) focuses on commercial availability rather than pharmacological or structural comparisons. No direct analogs of the target compound are listed, and the pyrimidinedione derivatives cited ( and ) differ in core structure and substituent chemistry. Consequently, detailed comparisons of binding affinities, solubility, or metabolic profiles cannot be made .
Biological Activity
Overview
3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a synthetic compound featuring a complex structure that integrates indole, pyrrolidine, and imidazolidine moieties. Its unique combination of functional groups suggests potential for diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 364.39 g/mol. Its structure includes an indole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₄ |
| Molecular Weight | 364.39 g/mol |
| IUPAC Name | This compound |
The biological activities of indole derivatives, including this compound, are attributed to their ability to interact with various biochemical pathways:
- Antiviral Activity : Indole derivatives have shown promise in inhibiting viral replication through interference with viral enzymes.
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant antiproliferative activity.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
Biological Activity Studies
Recent studies have highlighted the biological activity of this compound:
In Vitro Studies
- Cytotoxicity : In a study assessing antiproliferative effects on A549 lung cancer cells, the compound exhibited a low IC50 value compared to non-cancerous fibroblast cells, indicating selective toxicity towards cancer cells .
- Enzyme Inhibition : The compound demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Activity : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 0.98 μg/mL, showcasing its potential as an antibacterial agent .
Case Studies
A comprehensive study evaluated the pharmacological properties of this compound alongside other indole derivatives:
- Case Study 1 : A series of synthesized indole derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds similar to this compound showed significant activity against various cancer cell lines .
- Case Study 2 : In another study focusing on enzyme inhibition, the compound exhibited more potent inhibitory effects than standard drugs used in therapy against AChE and BChE .
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Monitor intermediates via HPLC to minimize side reactions .
Basic: Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine and indole moieties .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect residual solvents .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can computational modeling predict bioactivity and guide structural modifications for enhanced pharmacological properties?
Answer:
- Molecular Docking : Predict binding affinity to targets (e.g., kinases or GPCRs) using software like AutoDock Vina .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- MD Simulations : Assess stability of ligand-target complexes under physiological conditions .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) .
- Control for Substituent Effects : Compare activity of derivatives with/without the 6-methoxy group on the indole ring .
- Standardize Assay Conditions : Use consistent buffer pH, temperature, and cell lines to minimize variability .
Advanced: How can structure-activity relationships (SAR) be systematically established for derivatives of this compound?
Answer:
- Scaffold Diversification : Synthesize analogs with varied substituents on the pyrrolidine, indole, and imidazolidine-dione moieties .
- Pharmacological Profiling : Test derivatives against panels of targets (e.g., kinases, proteases) to identify selectivity trends .
- QSAR Modeling : Corrogate electronic (e.g., logP) and steric parameters with bioactivity data .
Basic: What in vitro models are suitable for assessing the compound’s pharmacokinetic properties?
Answer:
- Caco-2 Assays : Evaluate intestinal permeability and efflux pump interactions .
- Microsomal Stability Tests : Use liver microsomes to predict metabolic clearance .
- Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis .
Advanced: What experimental approaches troubleshoot low yields in the final coupling step?
Answer:
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) .
- Protecting Group Strategy : Temporarily protect reactive sites (e.g., indole NH) to prevent side reactions .
- Real-Time Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Advanced: How does the 6-methoxy group on the indole moiety influence target binding and selectivity?
Answer:
- Hydrogen Bonding : The methoxy group may donate/accept H-bonds with residues in the target’s active site .
- Steric Effects : Substituent size can modulate access to hydrophobic pockets (e.g., in kinase ATP-binding sites) .
- Mutagenesis Studies : Replace methoxy with halogen or methyl groups to quantify its role in binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
